N-(2-sulfamoylethyl)acetamide

Description

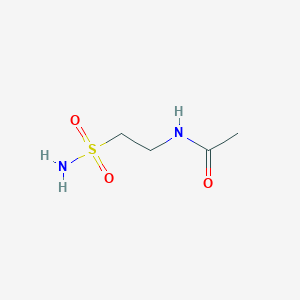

Structure

3D Structure

Properties

IUPAC Name |

N-(2-sulfamoylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c1-4(7)6-2-3-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIYCLNDWWQUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251040-48-8 | |

| Record name | N-(2-sulfamoylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Conventional and Modern Synthetic Routes to N-(2-sulfamoylethyl)acetamide

The construction of the this compound molecule relies on fundamental organic reactions, namely amide bond formation and the incorporation of a sulfonyl moiety.

Amide Coupling Reactions

The formation of the acetamide (B32628) group in this compound is a classic example of an amide coupling reaction. A highly plausible and efficient route involves the N-acetylation of 2-aminoethanesulfonamide (B112635) (taurinamide). This transformation can be readily achieved using standard acetylating agents.

A common and effective method for N-acetylation is the use of acetic anhydride (B1165640) . The reaction typically proceeds by treating the primary amine of 2-aminoethanesulfonamide with acetic anhydride, often in the presence of a base to neutralize the acetic acid byproduct. google.com The free amine nucleophilically attacks one of the carbonyl carbons of the acetic anhydride, leading to a tetrahedral intermediate which then collapses to form the stable amide bond and release acetate (B1210297) as a leaving group. wpmucdn.com The choice of solvent and base can be critical for optimizing the reaction conditions and yield. While some procedures are conducted in aqueous media with a suitable base, others may employ organic solvents. google.com

Another widely used approach for amide bond formation is the reaction of the amine with acetyl chloride . This method is generally very effective due to the high reactivity of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to scavenge the hydrogen chloride that is formed. researchgate.net

Modern amide coupling protocols, often developed for peptide synthesis, can also be applied. These methods involve the use of coupling reagents that activate the carboxylic acid (acetic acid in this case) to facilitate its reaction with the amine. However, for a simple acetylation, the use of acetic anhydride or acetyl chloride is often more direct and cost-effective.

Integration of Sulfonyl Moieties

The sulfamoyl group (-SO₂NH₂) is a key functional group in this compound. The synthesis of the precursor, 2-aminoethanesulfonamide, involves the introduction of this moiety. This is typically achieved starting from taurine (B1682933) (2-aminoethanesulfonic acid). The sulfonic acid group of taurine can be converted to a sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride. Subsequent reaction of the resulting 2-aminoethanesulfonyl chloride with ammonia (B1221849) affords 2-aminoethanesulfonamide. It is crucial to protect the amino group before the chlorination step to avoid undesired side reactions, followed by deprotection to yield the desired precursor.

Synthesis of this compound Derivatives

The this compound scaffold provides multiple sites for structural modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities or physicochemical properties.

Design Principles for Structural Modification

The design of this compound derivatives is often guided by principles of medicinal chemistry, such as isosteric replacement, scaffold hopping, and the introduction of pharmacophoric groups. Modifications can be targeted at three main positions:

The Acetyl Group: The methyl group of the acetyl moiety can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and electronic properties.

The Amide Nitrogen: While less common for simple acetamides, substitution on the amide nitrogen can be explored, though this can impact the hydrogen bonding capabilities of the molecule.

The Sulfamoyl Group: The hydrogens of the sulfamoyl nitrogen can be substituted with various alkyl, aryl, or heterocyclic groups. This is a common strategy in the design of sulfonamide-based compounds to modulate properties such as solubility, lipophilicity, and target binding. nih.gov

The overarching goal of these modifications is often to create hybrid molecules that combine the structural features of this compound with those of other known bioactive scaffolds to achieve synergistic effects or novel biological activities. nih.gov

Preparation of Substituted Analogues

The synthesis of substituted analogues of this compound can be achieved by employing modified starting materials or by direct modification of the parent compound.

N-Aryl and N-Alkyl Acetamide Analogues: To introduce substituents on the acetyl group, one can start with a different carboxylic acid (e.g., propanoic acid, benzoic acid) and activate it for coupling with 2-aminoethanesulfonamide using standard amide bond formation techniques.

N-Substituted Sulfamoyl Analogues: A common strategy for preparing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of this compound, this would involve synthesizing N-acetyl-2-aminoethanesulfonyl chloride and then reacting it with a diverse range of amines to generate a library of N-substituted sulfamoyl derivatives. For instance, N-aryl 2-chloroacetamides can be synthesized through the chloroacetylation of the corresponding aryl amine, which can then undergo further reactions. researchgate.net

The following table provides examples of related acetamide-sulfonamide containing scaffolds that have been synthesized, illustrating the types of modifications that are synthetically accessible.

| Compound Class | General Structure | Synthetic Approach |

| N-Acylsulfenamides | R-CO-NH-S-R' | Reaction of amides with N-thiosuccinimides. nih.gov |

| N-Aryl 2-Chloroacetamides | Cl-CH₂-CO-NH-Ar | Chloroacetylation of aryl amines. researchgate.net |

| Acetamide-Sulfonamide Conjugates | R-CO-NH-Ar-SO₂-NH-R' | Amide coupling of a carboxylic acid with a sulfonamide-containing amine. nih.gov |

This table is for illustrative purposes and shows general classes of related compounds, not specific derivatives of this compound.

Formation of Complex Scaffolds Incorporating the this compound Moiety

The this compound unit can serve as a building block for the construction of more complex molecular architectures, including heterocyclic systems and macrocycles.

Heterocyclic Systems: The reactive functional groups within this compound and its derivatives can be utilized in cyclization reactions to form various heterocyclic rings. For example, the active methylene (B1212753) group adjacent to the sulfonyl group in certain derivatives could potentially participate in condensation reactions. While specific examples involving this compound are not extensively documented, the general reactivity of acetamides and sulfonamides suggests that they can be precursors to fused heterocyclic systems. nih.govconicet.gov.ar For instance, N-aryl 2-chloroacetamides are known to undergo intramolecular cyclization to furnish various heterocyclic systems. researchgate.net

Macrocycles: The incorporation of the this compound moiety into macrocyclic structures can be achieved through reactions that form amide or sulfonamide linkages within a larger ring system. The synthesis of nitrogen-containing macrocycles often involves the cyclization of linear precursors containing amine and carboxylic acid (or activated carboxylic acid) functionalities. mdpi.com By designing a linear precursor that contains the this compound unit and appropriate reactive groups at its termini, it is conceivable to form macrocycles incorporating this scaffold. The synthesis of macrocyclic drugs is a significant area of research, and various synthetic methodologies have been developed for their construction. mdpi.com

Molecular Interactions and Mechanistic Studies

Enzyme Inhibition Profiles

There is no specific data in the reviewed scientific literature detailing the enzyme inhibition profile of N-(2-sulfamoylethyl)acetamide against the enzymes listed below.

Inhibition of Carbonic Anhydrases (CAs)

No studies were identified that specifically investigated the inhibitory activity of this compound against any isoform of carbonic anhydrase. Therefore, data regarding its potency (e.g., Kᵢ or IC₅₀ values) and selectivity for CAs are not available.

Inhibition of Urease Enzymes

The scientific literature lacks specific studies on the effects of this compound as an inhibitor of urease enzymes. Research has been conducted on other acetamide-sulfonamide scaffolds, but data for this particular compound has not been published.

Inhibition of Other Relevant Enzymes (e.g., COX-I/II, α-Glucosidase, α-Amylase, Cholinesterases)

No published research could be found that evaluates the inhibitory potential of this compound against cyclooxygenase-I/II (COX-I/II), α-glucosidase, α-amylase, or cholinesterases (acetylcholinesterase or butyrylcholinesterase).

Kinetic Analysis of Enzyme Inhibition

As there are no primary studies on the enzyme-inhibiting activity of this compound, no kinetic analyses have been performed. Information regarding its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and inhibition constants (Kᵢ) is therefore not available.

Receptor Binding Investigations

Investigations into the receptor binding profile and mechanisms of this compound have not been reported in the accessible scientific literature.

Ligand-Receptor Interaction Mechanisms

There are no available studies, including computational docking or experimental binding assays, that describe the interaction mechanisms between this compound and any biological receptors. Details on potential binding affinities, specific amino acid interactions, or modes of action at a receptor level remain uninvestigated.

Affinities and Selectivity in Receptor Systems

Currently, there is a notable lack of specific data in publicly accessible scientific literature regarding the binding affinities and selectivity of this compound for various receptor systems. Comprehensive screening assays are necessary to determine its potential targets and to characterize its binding profile. Such studies would typically involve measuring the dissociation constant (Kd) or the inhibition constant (Ki) against a panel of receptors, ion channels, and transporters. The resulting data would be instrumental in elucidating the compound's primary pharmacological targets and its potential for off-target effects. The absence of this crucial information limits a thorough understanding of its molecular interactions and the subsequent prediction of its physiological effects. Future research endeavors should prioritize the investigation of the receptor binding profile of this compound to fill this significant knowledge gap.

Cellular Mechanisms of Action (Preclinical Focus)

The cellular mechanisms of action of this compound are not yet well-defined in the available scientific literature. Preclinical investigations are required to understand how this compound affects cellular functions and signaling pathways.

Modulation of Cellular Pathways (e.g., NF-κB Activation)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in numerous diseases. While the modulation of NF-κB activity is a key area of investigation for many compounds, there is currently no specific information available detailing the effects of this compound on NF-κB activation. Preclinical studies would be necessary to ascertain whether this compound can inhibit or activate this pathway, which could be evaluated through reporter gene assays, electrophoretic mobility shift assays (EMSA), or by measuring the phosphorylation and degradation of key signaling proteins such as IκBα.

Induction of Cellular Responses (e.g., Cytotoxicity, Caspase Activation, ROS Generation)

The ability of a compound to induce cellular responses such as cytotoxicity, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS) is fundamental to understanding its potential therapeutic or toxicological effects.

Cytotoxicity: Data on the cytotoxic effects of this compound against various cell lines are not currently available. Cytotoxicity assays, such as the MTT or LDH assay, would be required to determine the concentration at which the compound induces cell death.

Caspase Activation: Caspases are a family of cysteine proteases that play a essential role in the execution of apoptosis. The activation of specific caspases, such as caspase-3 and caspase-9, is a hallmark of apoptotic cell death. There is no current research documenting the ability of this compound to induce caspase activation.

ROS Generation: Reactive oxygen species are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, induce cellular damage. To date, there are no studies reporting on the capacity of this compound to modulate ROS levels within cells.

Further preclinical research is imperative to characterize the cellular effects of this compound and to understand its mechanisms of action.

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Modifications

Systematic structural modifications of analogous compounds have revealed critical insights into their biological activities. For a molecule like N-(2-sulfamoylethyl)acetamide, modifications could be systematically explored at three main positions: the acetyl group, the ethyl linker, and the sulfamoyl group.

The Acetyl Group (CH₃CO-) : Alterations to the acyl group could modulate lipophilicity and steric bulk. For instance, replacing the methyl group with larger alkyl or aryl moieties could enhance binding affinity to a hypothetical target, provided the binding pocket can accommodate this change. Studies on other acetamide-containing compounds have shown that such modifications can significantly impact biological activity.

The Ethyl Linker (-CH₂CH₂-) : The length and rigidity of the linker between the acetamide (B32628) and sulfamoyl groups are likely crucial. Varying the number of methylene (B1212753) units or introducing elements of rigidity, such as a double bond or a cyclic structure, could alter the spatial orientation of the two key functional groups, thereby affecting target interaction.

A hypothetical exploration of structural modifications is presented in the table below.

| Modification Site | Example of Modification | Potential Impact |

| Acetyl Group | Replacement of methyl with phenyl | Increased lipophilicity, potential for π-stacking interactions |

| Ethyl Linker | Shortening to a methyl linker | Altered spatial arrangement of functional groups |

| Sulfamoyl Group | N-methylation of the sulfonamide | Reduced hydrogen bond donor capacity, altered polarity |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound, the key pharmacophoric elements can be inferred from its constituent functional groups, which are common in many biologically active compounds.

The primary pharmacophoric features are likely to be:

Hydrogen Bond Acceptor : The carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor : The N-H of the acetamide group.

Hydrogen Bond Donor/Acceptor : The sulfamoyl group (-SO₂NH₂), with the nitrogen acting as a donor and the oxygens as acceptors.

The spatial relationship between the acetamide and sulfamoyl moieties is a critical component of the pharmacophore. The ethyl linker dictates this distance and conformation. In broader studies of acetamide-sulfonamide scaffolds, the central core containing both the acetamide and a substituted sulfonamide is considered the key pharmacophoric unit. nih.gov The ability of the sulfamoyl group to mimic or interact with functionalities like carboxylates at a target site is a well-established principle in drug design.

Impact of Substituent Effects on Biological Activity

The electronic and steric effects of substituents can profoundly influence the biological activity of a molecule. For this compound, introducing substituents on a hypothetical aromatic ring attached to the acetamide nitrogen, for instance, would allow for a systematic study of these effects.

Electronic Effects : The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, alkyl) can alter the acidity of the N-H protons and the charge distribution across the molecule. In studies of N-phenylacetamide derivatives, the electronic properties of substituents on the phenyl ring have been shown to modulate activity. nih.gov For example, in a series of acetamidosulfonamides, the presence of an ethylene group connected to a pyridine (B92270) ring was shown to confer significant antioxidant activity, highlighting the role of specific electronic and structural features. researchgate.net

Steric Effects : The size and shape of substituents can influence how a molecule fits into a binding site. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

The following table illustrates the potential impact of different substituents on a hypothetical aromatic analog of this compound.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

| -NO₂ | Electron-withdrawing | Moderate | May enhance interactions with electron-rich pockets |

| -OCH₃ | Electron-donating | Moderate | Could improve binding through hydrogen bond acceptance |

| -C(CH₃)₃ | Electron-donating | High | May provide beneficial steric interactions or cause hindrance |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to understand the key molecular descriptors that might govern its activity.

A hypothetical QSAR study on a series of this compound analogs would likely involve the calculation of various molecular descriptors, including:

Electronic Descriptors : Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors : Including molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors : Commonly represented by the partition coefficient (logP).

Topological Descriptors : Which describe the connectivity of atoms within the molecule.

In studies of other sulfonamide and acetamide derivatives, QSAR models have successfully predicted biological activities. For example, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors utilized 2D autocorrelation descriptors to build predictive models. nih.gov Similarly, 2D-QSAR studies on isatin N-phenylacetamide based sulfonamides have been used to elucidate the descriptors controlling their activity against carbonic anhydrase isoforms. nih.gov These studies often employ statistical methods like Multiple Linear Regression (MLR) to develop a predictive equation. A hypothetical QSAR equation for a series of this compound analogs might take the form:

Biological Activity = c₁ (logP) + c₂ (Steric Parameter) + c₃ (Electronic Parameter) + constant

Such a model would be invaluable in the rational design of new, more potent analogs.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is instrumental in understanding the interaction between a ligand, such as N-(2-sulfamoylethyl)acetamide, and its potential biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score. nih.gov

In the context of this compound, molecular docking simulations can be employed to screen for potential protein targets. For instance, given the presence of a sulfonamide group, a common pharmacophore in carbonic anhydrase inhibitors, docking studies could explore the binding of this compound to the active site of various carbonic anhydrase isoforms. nih.gov These simulations would reveal key interactions, such as hydrogen bonds between the sulfamoyl group and the zinc ion in the enzyme's active site, as well as other electrostatic and van der Waals interactions with surrounding amino acid residues. nih.gov

The insights gained from molecular docking can guide the synthesis of more potent and selective analogs. By understanding the structure-activity relationship (SAR) at a molecular level, chemists can modify the structure of this compound to enhance its binding affinity and specificity for a desired target. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Hydrogen Bonds | 3 | His94, Thr199 |

| Hydrophobic Interactions | 5 | Val121, Val143, Leu198 |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.com

For the this compound-protein complex, an MD simulation would involve placing the docked structure in a simulated physiological environment (water, ions, etc.) and observing its behavior over a period of nanoseconds. Key analyses from these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov

Furthermore, MD simulations are crucial for conformational analysis of this compound itself. The molecule's flexibility, determined by rotatable bonds, allows it to adopt various conformations. scielo.br Understanding the conformational landscape and the energy barriers between different conformers is essential, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be the lowest energy conformation in solution. umich.edu

Table 2: Key Parameters Analyzed in a Molecular Dynamics Simulation of this compound

| Parameter | Description |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein/ligand and a reference structure. |

| RMSF (Root-Mean-Square Fluctuation) | Indicates the fluctuation of each atom or residue from its average position. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more reactive. nih.gov These calculations can also provide insights into the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of this compound, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Representative Quantum Chemical Properties of this compound (Hypothetical Values)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 Debye |

In Silico Prediction of Biological Activities and ADME Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions are vital in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. For this compound, various computational models can be used to estimate properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org

Predicting these properties helps in assessing the "drug-likeness" of this compound. For instance, Lipinski's rule of five is a commonly used filter that assesses whether a compound has properties that would make it a likely orally active drug in humans. nih.gov Furthermore, computational tools can also predict potential toxicities, helping to de-risk the compound early in the development process. jonuns.com

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | Good balance between hydrophilicity and lipophilicity |

| Aqueous Solubility | High | Favorable for absorption |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| Cytochrome P450 Inhibition | Unlikely | Low potential for drug-drug interactions |

| Human Intestinal Absorption | High | Good oral bioavailability predicted |

Preclinical Metabolism and Pharmacokinetics Research

In Vitro Metabolism Studies (e.g., Hepatic Microsomal Stability)

In vitro metabolism studies are crucial for predicting the metabolic clearance of a new chemical entity. thermofisher.com Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly used for this purpose. nih.gov

The stability of N-(2-sulfamoylethyl)acetamide would be assessed by incubating the compound with liver microsomes from different species, including humans, rats, and mice. nih.govenamine.net The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability. springernature.com This information helps in predicting the hepatic clearance in vivo. nih.gov The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, can be calculated from the in vitro half-life. thermofisher.com

Table 1: Example of In Vitro Hepatic Microsomal Stability Data for this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

In vivo pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand how the body processes this compound. nih.govmdpi.com These studies provide essential information on the compound's ADME properties in a whole organism. lovelacebiomedical.org

Absorption studies determine the rate and extent to which this compound enters the systemic circulation after administration. lovelacebiomedical.org The distribution of the compound throughout the body's tissues and fluids is also evaluated to understand its potential sites of action and accumulation. nih.gov Techniques like quantitative whole-body autoradiography can be used to visualize the distribution of radiolabeled compounds in tissues. frontiersin.org

Table 2: Example Pharmacokinetic Parameters for this compound Following Oral Administration in Rats

| Parameter | Value |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Bioavailability (%) | Data not available |

| Volume of Distribution (L/kg) | Data not available |

This table is illustrative and does not represent actual experimental data.

Excretion studies aim to identify the primary routes through which this compound and its metabolites are eliminated from the body, typically via urine and feces. bioivt.com Mass balance studies, often conducted using a radiolabeled version of the compound, quantify the total recovery of the administered dose. researchgate.netfda.gov This helps to ensure that all major elimination pathways have been accounted for. frontiersin.org

This part of the research focuses on identifying the chemical structures of the metabolites formed from this compound. sciex.com Understanding the metabolic pathways is crucial, as metabolites can have their own pharmacological or toxicological effects. axcelead.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and characterize metabolites in biological samples like plasma, urine, and feces. sciex.comnih.govfrontiersin.org Sulfation is a potential metabolic pathway for compounds containing sulfamoyl groups. nih.gov

Table 3: Potential Metabolites of this compound Identified in Preclinical Species

| Metabolite ID | Proposed Structure | Species Detected |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Protein Binding Studies (e.g., Plasma Protein Binding)

The extent to which this compound binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. nih.govmdpi.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted. nih.gov Therefore, determining the fraction of the compound bound to plasma proteins is essential for interpreting its pharmacokinetic and pharmacodynamic data. nih.gov

Table 4: Example of Plasma Protein Binding of this compound in Different Species

| Species | Unbound Fraction (fu) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

This table is illustrative and does not represent actual experimental data.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of N-(2-sulfamoylethyl)acetamide, ensuring the purity of the compound for research and other applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode for the separation of polar compounds. In a typical RP-HPLC setup for analyzing sulfonamides, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the quantification of this compound, a calibration curve is constructed using standards of known concentrations. The peak area of the analyte in the chromatogram is directly proportional to its concentration. UV detection is frequently employed for sulfonamides, as the aromatic ring present in many related structures provides strong chromophores.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of Sulfonamide-Containing Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | Analyte-specific, dependent on exact conditions |

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. A common derivatization agent for compounds with active hydrogens (like those in the sulfonamide and amide groups) is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS provides the added advantage of structural information based on the fragmentation pattern of the analyte.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the acetyl methyl protons, the two methylene (B1212753) groups of the ethyl chain, the amide proton, and the sulfonamide protons. The chemical shifts and coupling patterns of these signals would be diagnostic of the structure.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide (B32628) group, the methyl carbon, and the two methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH₃ (Acetyl) | ~2.0 | ~23 |

| -NH-CH ₂- | ~3.4 | ~39 |

| -CH₂-SO₂- | ~3.2 | ~52 |

| C=O | - | ~172 |

| -NH - (Amide) | ~6.5 | - |

| -SO₂-NH ₂ | ~7.0 | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₄H₁₀N₂O₃S), the expected monoisotopic mass is approximately 166.0412 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum (e.g., from electron ionization or collision-induced dissociation) can provide further structural information by showing the loss of specific functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups (around 3300-3400 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively).

Advanced Biophysical Techniques for Interaction Analysis (e.g., TR-FRET, HDX-MS)

To understand the biological activity of this compound, it is crucial to study its interactions with biomolecules, such as proteins. Advanced biophysical techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful tools for such investigations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

TR-FRET is a highly sensitive, fluorescence-based assay used to study molecular interactions in a homogeneous format. This technique can be employed to investigate the binding of this compound to a target protein. In a typical assay, the target protein is labeled with a donor fluorophore (e.g., a lanthanide) and a binding partner or a competitive ligand is labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (due to the binding interaction), energy transfer occurs from the excited donor to the acceptor, resulting in a specific FRET signal. If this compound binds to the target protein and displaces the labeled ligand, the FRET signal will be disrupted, allowing for the quantification of the binding affinity.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. nih.govnih.govnih.gov It can be used to map the binding site of a small molecule like this compound on a target protein. nih.gov The principle of HDX-MS is based on the exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. When a ligand binds to a protein, it can alter the local or global conformation, leading to changes in the deuterium uptake in specific regions of the protein. By comparing the deuterium uptake of the protein in the presence and absence of this compound, the binding interface and any allosteric conformational changes can be identified at the peptide level. nih.gov

Table 3: Comparison of Advanced Biophysical Techniques for Interaction Analysis

| Technique | Principle | Information Obtained | Application for this compound |

| TR-FRET | Measures energy transfer between donor and acceptor fluorophores in close proximity. nih.gov | Binding affinity (Kd, IC50), kinetics. | Quantifying the binding strength of the compound to a specific target protein. |

| HDX-MS | Measures the rate of deuterium exchange of backbone amide protons. nih.govnih.gov | Ligand binding site mapping, conformational changes, protein dynamics. nih.gov | Identifying the specific region on a target protein where the compound binds and assessing any resulting conformational changes. |

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications beyond Current Scope

While the primary therapeutic applications of carbonic anhydrase inhibitors have traditionally been in areas like glaucoma and as diuretics, emerging research is uncovering their potential in a wider range of pathologies. nih.gov Future investigations into N-(2-sulfamoylethyl)acetamide and its analogs are likely to focus on their utility as anticancer, anti-obesity, and anti-infective agents. nih.gov The overexpression of specific CA isoforms, such as CA IX and XII, in various tumors presents a key target for selective inhibitors. nih.govmdpi.com The development of this compound-based compounds could therefore offer new avenues for cancer therapy. mdpi.com Furthermore, the involvement of carbonic anhydrases in the metabolic processes of pathogens suggests a potential role for their inhibitors in combating infectious diseases. mdpi.com

Another burgeoning area of research is the potential for CA activators in neurodegenerative diseases like Alzheimer's, which could indirectly spur further investigation into the nuanced roles of CA inhibitors like this compound in neurological pathways. nih.gov The anti-inflammatory properties of acetamide (B32628) derivatives are also being explored, which could lead to novel applications in treating inflammatory conditions. researchgate.netarchivepp.com

Development of Next-Generation Derivatives with Enhanced Potency and Selectivity

A significant thrust in the development of CA inhibitors is the design of next-generation derivatives that exhibit improved potency and, crucially, enhanced selectivity for specific CA isoforms. nih.govrsc.org The high degree of structural similarity among the various human CA isoforms poses a considerable challenge, as off-target inhibition can lead to undesirable side effects. mdpi.com Research is focused on synthesizing novel analogs of this compound that incorporate different chemical moieties to achieve greater isoform selectivity. nih.govnih.gov

The "tail approach" is a prominent strategy in this area, where modifications are made to the periphery of the inhibitor molecule to exploit subtle differences in the active sites of various CA isoforms. rsc.org This has been demonstrated in the development of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, where the tail group influences the number of favorable interactions within the enzyme's active site, thereby affecting selectivity. rsc.org Future efforts will likely involve the synthesis and evaluation of a diverse library of this compound derivatives to identify compounds with optimal inhibitory profiles against therapeutic targets like CA IX and XII, while minimizing effects on ubiquitous isoforms like CA I and II. nih.govmdpi.com

| Derivative Class | Key Structural Modification | Therapeutic Goal |

| Piperidine-linked benzenesulfonamides | Addition of a piperidine (B6355638) moiety | Enhanced selectivity for cancer-associated CA IX and XII nih.gov |

| Thienyl 1,3-oxazoles | Incorporation of a hydrophilic periphery | Improved ocular absorption for glaucoma treatment nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Varied acyl group substitutions | Potent inhibition of human and mycobacterial CAs mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel CA inhibitors. These computational tools can analyze vast datasets of chemical structures and their biological activities to predict the inhibitory potential and selectivity of new compounds. mdpi.com ML models, such as support vector machines, are being developed to predict the isoform-specific inhibition of small molecules targeting various human carbonic anhydrases. mdpi.com

This in silico approach can significantly accelerate the identification of promising lead compounds based on the this compound scaffold, reducing the time and cost associated with traditional high-throughput screening. mdpi.com Furthermore, ML algorithms can help elucidate the structural determinants of activity and selectivity, providing valuable insights for the rational design of next-generation derivatives. mdpi.com By identifying key molecular features that govern the interaction between an inhibitor and a specific CA isoform, researchers can more effectively tailor new compounds to achieve the desired therapeutic profile.

Q & A

Q. Methodological Approach :

- Stepwise Functionalization : Begin with sulfamoylation of ethylenediamine derivatives, followed by acetylation. For example, sulfamoyl chloride can react with 2-aminoethylamine to form 2-sulfamoylethylamine, which is then acetylated using acetic anhydride under controlled conditions (e.g., reflux in anhydrous solvent) .

- Byproduct Mitigation : Use stoichiometric control (e.g., dropwise addition of acetic anhydride) and low-temperature conditions to suppress side reactions like over-acetylation. Purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances yield .

What analytical techniques are critical for characterizing the crystal structure of this compound derivatives?

Q. Advanced Characterization Workflow :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and carbonyl groups) .

- Complementary Methods : Pair SCXRD with FT-IR (to confirm functional groups like –SO₂–NH– and –CONH–) and NMR (¹H/¹³C for substituent orientation analysis). For example, SCXRD in revealed torsional angles in nitro-substituted acetamides, critical for understanding steric effects .

How do researchers address discrepancies in biological activity data for this compound across different in vitro models?

Q. Data Contradiction Analysis :

- Model-Specific Variables : Account for cell line heterogeneity (e.g., metabolic enzyme expression in hepatocytes vs. cancer cells) using standardized assays like the MTT cytotoxicity assay .

- Pharmacokinetic Profiling : Compare solubility, membrane permeability, and protein binding across models. For instance, sulfamoyl groups may enhance solubility but reduce bioavailability in lipid-rich environments, explaining divergent IC₅₀ values .

What computational strategies are employed to predict the binding affinity of this compound with potential therapeutic targets?

Q. In Silico Workflow :

- Molecular Docking (AutoDock/Vina) : Screen against targets like carbonic anhydrase or kinase domains, leveraging the sulfamoyl group’s affinity for zinc ions in enzymatic active sites .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100+ ns to assess stability of hydrogen bonds between the sulfamoyl moiety and conserved residues (e.g., His94 in carbonic anhydrase) .

How can the sulfamoyl group’s electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Electronic Effects Analysis :

- Electron-Withdrawing Nature : The –SO₂–NH– group reduces electron density at the adjacent ethyl chain, enhancing susceptibility to nucleophilic attack. For example, SN2 reactions with alkyl halides proceed faster at the β-carbon of the ethyl group .

- Steric Considerations : Substituents on the sulfamoyl group (e.g., methyl vs. aryl) modulate reactivity. highlights bromophenyl derivatives where steric hindrance slows substitution kinetics .

What methodologies are recommended for optimizing the aqueous solubility of this compound derivatives without compromising bioactivity?

Q. Solubility-Bioactivity Balance :

- Derivatization : Introduce polar groups (e.g., hydroxyl or amino) at the acetamide’s phenyl ring. ’s N-(2-hydroxyphenyl)acetamide variant shows improved solubility (>61.3 µg/mL) while retaining target affinity .

- Co-Solvent Systems : Use DMSO-water or PEG-based formulations to enhance dissolution. Pre-formulation studies (e.g., phase solubility diagrams) guide optimal ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.